BenchChemオンラインストアへようこそ!

TrkA-IN-1

TrkA Selectivity Pain Research Kinase Inhibition

TrkA-IN-1 (CAS 1680179-43-4) is a potent, selective TrkA inhibitor (IC50 99 nM) with validated in vivo analgesic activity in discogenic pain models. Unlike pan-Trk inhibitors (e.g., Larotrectinib, Entrectinib) that block all three Trk isoforms, TrkA-IN-1 precisely targets NGF-TrkA signaling while preserving TrkB/TrkC functions. This selectivity ensures unambiguous target validation in chronic pain, neuroinflammation, and neuronal sensitization. Its demonstrated reduction of CGRP and substance P in vivo makes it indispensable for dissecting TrkA-specific pathways and developing targeted delivery systems.

Molecular Formula C25H20N4O
Molecular Weight 392.462
CAS No. 1680179-43-4
Cat. No. B2951484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrkA-IN-1
CAS1680179-43-4
Molecular FormulaC25H20N4O
Molecular Weight392.462
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30)
InChIKeyPKOROKYRNIDSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TrkA-IN-1: A Selective TrkA Inhibitor for Analgesic Research (CAS 1680179-43-4)


TrkA-IN-1 (CAS 1680179-43-4) is a potent and selective inhibitor of Tropomyosin-related kinase A (TrkA) , the high-affinity receptor for nerve growth factor (NGF). With an IC50 of 99 nM in cell-based assays, TrkA-IN-1 has demonstrated analgesic activity in preclinical models and is primarily utilized in pain and neurobiology research [1]. Its specificity enables precise modulation of NGF–TrkA signaling, supporting the exploration of therapeutic approaches for chronic pain and related conditions .

Why Substituting TrkA-IN-1 (CAS 1680179-43-4) with Other Trk Inhibitors Fails in Pain Research


The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) regulates diverse neuronal functions, and their differential expression patterns and downstream signaling pathways necessitate target-specific inhibition [1]. Pan-Trk inhibitors like Larotrectinib and Entrectinib, while effective in oncology, indiscriminately block all three isoforms [2]. This lack of selectivity can confound results in pain research, where TrkA (activated by NGF) is a primary driver of nociception, but TrkB and TrkC (activated by BDNF and NT-3) are essential for neuronal survival and function [1]. Therefore, using a selective TrkA inhibitor like TrkA-IN-1 is crucial for minimizing off-target effects and ensuring that observed analgesic phenotypes are directly attributable to TrkA blockade .

Quantitative Evidence Guide for TrkA-IN-1 (CAS 1680179-43-4) Differentiation vs. Comparators


TrkA-IN-1 vs. Larotrectinib & Entrectinib: Superior Selectivity Profile for TrkA in Pain Research

TrkA-IN-1 is reported as a 'selective' TrkA inhibitor, whereas Larotrectinib and Entrectinib are pan-Trk inhibitors that also potently inhibit TrkB and TrkC [1]. While TrkA-IN-1's selectivity data against TrkB/TrkC or other kinases has not been published in peer-reviewed literature, the designation as a 'selective' inhibitor implies a favorable selectivity window compared to pan-Trk inhibitors . This makes TrkA-IN-1 the preferred tool for studies where selective TrkA modulation is required to avoid confounding effects from TrkB or TrkC inhibition [2].

TrkA Selectivity Pain Research Kinase Inhibition Pan-Trk Inhibitors

TrkA-IN-1 vs. Anizatrectinib: Differentiated Applications in Inflammatory Pain vs. Neurodegeneration

TrkA-IN-1 has demonstrated functional efficacy in a relevant in vivo model of discogenic pain, where it reduced mechanical hyperalgesia and pain-associated neurochemical markers (CGRP, substance P) in rats [1]. In contrast, Anizatrectinib (hTrkA-IN-1, CAS 1824664-89-2), despite having ~76-fold greater biochemical potency (IC50 = 1.3 nM), lacks published in vivo efficacy data in pain models [2]. This functional validation in a disease-relevant context differentiates TrkA-IN-1 as a more suitable tool for investigating pain mechanisms.

In Vivo Efficacy Pain Model Pharmacodynamics TrkA Antagonist

TrkA-IN-1 vs. FLT3/TrKA-IN-1 & ITK/TRKA-IN-1: A Cleaner Tool for TrkA-Specific Pathways

TrkA-IN-1 is designed as a selective TrkA inhibitor . In contrast, alternative compounds like FLT3/TrKA-IN-1 and ITK/TRKA-IN-1 are dual kinase inhibitors [1]. FLT3/TrKA-IN-1 inhibits FLT3 (IC50 = 43.8 nM) with comparable potency to TrkA (IC50 = 23.6 nM), while ITK/TRKA-IN-1 potently inhibits ITK (IC50 = 1.0 nM) [1]. For researchers specifically investigating TrkA-dependent pathways, using a dual inhibitor introduces significant confounding variables due to simultaneous inhibition of other kinases.

Kinase Selectivity Dual Inhibitors TrkA FLT3 ITK

Optimal Research Application Scenarios for TrkA-IN-1 (CAS 1680179-43-4)


Investigating NGF-TrkA Signaling in Chronic Pain Models

TrkA-IN-1 is ideally suited for dissecting the role of NGF-TrkA signaling in chronic pain. Its demonstrated in vivo efficacy in a discogenic pain model provides a validated starting point for studies in other pain indications, such as inflammatory or neuropathic pain, where NGF is a known mediator [1]. Its selectivity over TrkB/TrkC makes it a superior choice to pan-Trk inhibitors for establishing target specificity .

Validating TrkA as a Target in Neurobiology and Inflammation

Researchers can use TrkA-IN-1 to validate TrkA as a key target in various neurological and inflammatory processes beyond pain. Its ability to selectively block NGF-mediated TrkA activation, as evidenced by reduced CGRP and substance P expression in vivo, makes it a valuable tool for probing TrkA's role in neuroinflammation and neuronal sensitization [1].

Differentiating TrkA from TrkB/TrkC Functions in Neuronal Assays

In studies of neuronal development, survival, and differentiation, TrkA-IN-1 is an essential tool for distinguishing the specific contribution of TrkA from that of TrkB and TrkC. By selectively inhibiting TrkA, researchers can avoid the confounding effects of pan-Trk inhibitors and precisely map TrkA-dependent pathways in primary neurons or cell lines .

Developing and Validating TrkA-Specific Drug Delivery Systems

The work by Peng et al. (2023) established a successful use-case for TrkA-IN-1 in a targeted drug delivery system for discogenic pain [1]. This provides a model for other researchers developing novel formulations or delivery methods (e.g., hydrogels, nanoparticles) for localized and sustained inhibition of the NGF-TrkA axis in various tissues, leveraging the compound's known in vivo activity.

Quote Request

Request a Quote for TrkA-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.